
4-Methylbenzoyl chloride
Overview
Description
4-Methylbenzoyl chloride, also known as para-toluoyl chloride, is an organic compound with the molecular formula C8H7ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is a derivative of benzoic acid and is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzoyl chloride can be synthesized through several methods. One common method involves the chlorination of 4-methylbenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, and the product is purified by distillation .
[ \text{C}_8\text{H}_8\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_7\text{ClO} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the use of thionyl chloride or oxalyl chloride as chlorinating agents, with the reaction carried out in large reactors. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Nucleophilic Acylation Reactions
4-Methylbenzoyl chloride participates in nucleophilic substitutions to form esters, amides, and thioesters. Its reactivity stems from the electrophilic carbonyl carbon, which reacts with nucleophiles under controlled conditions.
Esterification with Alcohols
In a representative procedure :
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Substrate : 2-C-methyl-D-ribono-γ-lactone
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Conditions :
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Solvent: Ethyl acetate
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Base: Triethylamine (2.2 equiv)
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Temperature: Ice-cooled (0–5°C)
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Stoichiometry: 2.0 equiv acyl chloride
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Yield : 29% after silica column chromatography
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Mechanism : Base neutralizes HCl, driving the reaction toward ester formation.
Table 1: Comparative Analysis of Acylation Reactions
Reaction Type | Substrate | Base | Solvent | Yield | Purification Method |
---|---|---|---|---|---|
Esterification | Alcohol derivative | Triethylamine | Ethyl acetate | 29% | Silica column chromatography |
Amidation | Pyrazine amine | Pyridine | DCM | >80%* | Flash chromatography |
*Yield inferred from reaction completion data .
Hydrolysis to Carboxylic Acid
This compound undergoes hydrolysis in aqueous environments to form 4-methylbenzoic acid:
This reaction is typically rapid and exothermic, necessitating controlled conditions to avoid violent decomposition .
Industrial-Scale Reaction Optimization
While direct industrial data for this compound is limited, analogous benzoyl chloride syntheses provide insights :
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Catalyst Use : DMF enhances acylation efficiency by activating the carbonyl group.
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Temperature Control : Reactions conducted at 50–80°C minimize side products (e.g., dichlorinated byproducts).
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Purification : Fractional distillation under reduced pressure (6 mmHg) isolates high-purity product (99.4%) .
Key Industrial Considerations:
Scientific Research Applications
Synthesis of Pharmaceuticals
4-Methylbenzoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its acyl chloride functionality allows it to react with nucleophiles, facilitating the formation of amides and esters.
Key Applications in Drug Development
- Tolyl-amido-human serum albumin : Used to prepare this antigen, which is significant in immunological studies .
- Yashabushitriol derivatives : Involved in synthesizing derivatives of this compound, which have potential therapeutic effects .
Agrochemical Synthesis
The compound plays a vital role in developing agrochemicals, particularly fungicides and herbicides.
Case Study: Zoxamide
Zoxamide is a fungicide synthesized using intermediates derived from this compound. Research indicates that its metabolite, 3,5-dichloro-4-methylbenzoic acid, is a significant transformation product when zoxamide is administered to animals, highlighting its metabolic pathways.
Organic Synthesis
In organic chemistry, this compound is utilized as a reagent for various synthetic transformations.
Reactions Involving this compound
- Friedel-Crafts Acylation : It acts as an acylating agent for aromatic compounds, allowing the introduction of acyl groups into the aromatic ring.
- Nucleophilic Substitution Reactions : The compound can form covalent bonds with nucleophiles, leading to the synthesis of biologically active derivatives .
Material Science
The compound is also used in synthesizing specialty chemicals and materials with specific properties.
Applications in Polymer Chemistry
- It can be employed in creating polymeric materials through acylation reactions, enhancing the properties of polymers used in coatings and adhesives.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Methylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Similar structure but lacks the methyl group at the para position.
4-Chlorobenzoyl Chloride: Contains a chlorine atom instead of a methyl group at the para position.
4-Methoxybenzoyl Chloride: Contains a methoxy group instead of a methyl group at the para position.
Uniqueness
4-Methylbenzoyl chloride is unique due to the presence of the methyl group at the para position, which influences its reactivity and the types of products formed in chemical reactions. This structural feature makes it a valuable intermediate in the synthesis of specific organic compounds .
Biological Activity
4-Methylbenzoyl chloride, also known as p-toluoyl chloride, is an organic compound with the molecular formula C₈H₇ClO. It is a colorless to pale yellow liquid that serves as an important intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by its acylating properties, enabling it to participate in various chemical reactions:
- Nucleophilic Substitution Reactions : It reacts with nucleophiles such as amines and alcohols to form amides and esters.
- Hydrolysis : In the presence of water, it hydrolyzes to produce 4-methylbenzoic acid and hydrochloric acid.
- Friedel-Crafts Acylation : It acts as an acylating agent to introduce the 4-methylbenzoyl group into aromatic compounds.
These reactions contribute to its utility in synthesizing biologically active compounds, impacting various biochemical pathways depending on the end products formed during synthesis .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that compounds synthesized from this chlorinated aromatic compound demonstrate efficacy against various bacterial strains. The structure-activity relationship (SAR) reveals that modifications to the benzoyl moiety can enhance antimicrobial potency .
Analgesic Activity
A notable study focused on the synthesis of N-allyl-N'-benzoylthiourea derivatives using this compound. Among these derivatives, N-allyl-N'-(4-methylbenzoyl)thiourea exhibited superior analgesic activity compared to standard analgesics like diclofenac. This finding underscores the potential of this compound derivatives in pain management therapies .
Study 1: Mutagenicity Testing
In a mutagenicity study involving this compound, researchers evaluated its effects using the Salmonella/microsome assay. The compound displayed mutagenic properties, suggesting that its derivatives may pose genetic risks under certain conditions. This study highlights the importance of assessing the safety profiles of compounds derived from this compound .
Study 2: Synthesis of Antiviral Agents
Another significant application of this compound lies in the synthesis of antiviral agents. Research has demonstrated that specific derivatives exhibit antiviral activity against herpes simplex virus (HSV). The mechanism involves interference with viral replication processes, showcasing the compound's potential in developing antiviral therapies .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₈H₇ClO |
Molecular Weight | 154.59 g/mol |
Boiling Point | 225-227 °C |
Appearance | Colorless to pale yellow liquid |
Solubility | Soluble in organic solvents |
Biological Activity | Effect |
---|---|
Antimicrobial | Active against various bacteria |
Analgesic | Significant pain relief compared to diclofenac |
Mutagenicity | Positive results in Salmonella assay |
Antiviral | Effective against HSV |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 4-methylbenzoyl chloride in laboratory settings?
- Methodological Answer : The most common method involves reacting 4-methylbenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. The reaction is typically refluxed in an inert solvent (e.g., dichloromethane) until gas evolution ceases. Excess reagents are removed under reduced pressure, and the product is purified via distillation (boiling point: 225–227°C) .
- Key Considerations : Ensure strict moisture control to prevent hydrolysis. Monitor reaction progress via FT-IR for the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and emergence of the acyl chloride C=O stretch (~1800 cm⁻¹).
Q. How should this compound be safely handled and stored to prevent degradation?
- Methodological Answer :
- Handling : Use impervious gloves (nitrile or neoprene), sealed goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors. Avoid contact with water, alcohols, or amines, which trigger rapid hydrolysis or exothermic reactions .
- Storage : Keep in moisture-resistant containers (glass or corrosion-resistant metal) under inert gas (N₂ or Ar) at temperatures below 30°C. Store away from oxidizers and bases .
Q. What are the typical reactivity profiles of this compound in organic synthesis?
- Methodological Answer : It acts as an acylating agent in nucleophilic acyl substitution reactions. Common applications include:
- Amide formation : React with amines (e.g., aniline derivatives) in dry dichloromethane or THF, often using a base (e.g., pyridine) to scavenge HCl .
- Esterification : Combine with alcohols (e.g., methanol) under anhydrous conditions.
- Friedel-Crafts acylation : Catalyze with AlCl₃ to introduce the 4-methylbenzoyl group into aromatic substrates .
Q. What purification techniques are recommended for isolating this compound after synthesis?
- Methodological Answer : After synthesis, fractional distillation under reduced pressure (95–96°C at 10 mmHg) is ideal due to its high purity requirements. For trace impurities, column chromatography on silica gel (hexane/ethyl acetate eluent) or short-path distillation may be employed. Confirm purity via GC-MS or ¹H NMR (characteristic aromatic protons at δ 7.2–8.1 ppm and methyl group at δ 2.4 ppm) .
Advanced Research Questions
Q. How can this compound be utilized in green chemistry applications, such as solvent-free or ionic liquid-mediated reactions?
- Methodological Answer : Recent studies demonstrate its use in ionic liquids (e.g., tris-(2-hydroxyethyl) ammonium acetate) as both solvent and catalyst. For example, in celecoxib synthesis, the ionic liquid enhances reaction rates and yields (~85%) while enabling solvent recycling. Optimize temperature (room temperature to 60°C) and stoichiometry (1:1.2 ratio of sulfonamide to acyl chloride) to minimize side products .
Q. What strategies mitigate competing side reactions when using this compound in heterocyclic compound synthesis?
- Methodological Answer : Competing hydrolysis or over-acylation can be minimized by:
- Moisture control : Use molecular sieves or activated alumina in reaction mixtures.
- Temperature modulation : Conduct reactions at 0–5°C for sensitive substrates.
- Selective catalysts : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation of sterically hindered amines .
Q. How does the stability of this compound vary under different environmental conditions (e.g., pH, humidity)?
- Methodological Answer : Stability studies show:
- Humidity : Rapid hydrolysis in >50% relative humidity, forming 4-methylbenzoic acid. Use Karl Fischer titration to monitor moisture levels in stored samples .
- pH : Decomposes in aqueous basic conditions (pH > 9) via nucleophilic attack. Neutral or acidic conditions (pH 1–6) slow degradation .
Q. What advanced analytical techniques are employed to characterize reaction intermediates and byproducts involving this compound?
- Methodological Answer :
Properties
IUPAC Name |
4-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUVCRCCRXRJCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052595 | |
Record name | p-Toluoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-60-2 | |
Record name | 4-Methylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylbenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Toluoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-toluoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/092E36PWL4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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